2-Methyl-3-oxoisoindoline-5-carboxylic acid
Description
2-Methyl-3-oxoisoindoline-5-carboxylic acid is a heterocyclic compound featuring an isoindoline core substituted with a methyl group at position 2, a ketone group at position 3, and a carboxylic acid moiety at position 5. Isoindoline derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products and pharmaceuticals. The presence of the carboxylic acid group enhances solubility and provides a handle for further functionalization, while the oxo group contributes to hydrogen-bonding interactions, which are critical in biological target recognition .
Properties
IUPAC Name |
2-methyl-3-oxo-1H-isoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-5-7-3-2-6(10(13)14)4-8(7)9(11)12/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGRWEJBBYNITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylbenzoic Acid
The synthesis begins with regioselective bromination of 2-methylbenzoic acid using bromine (Br₂) in the presence of iron (Fe) as a catalyst. At 0°C, bromine selectively substitutes the hydrogen at the 5-position of the aromatic ring, yielding a 60:40 mixture of 5-bromo-2-methylbenzoic acid and its 3-bromo isomer. Purification via methanol/0.1 N HCl recrystallization isolates the 5-bromo isomer (43% yield).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 2-Methylbenzoic acid |
| Bromine Equivalents | 2.17 equiv |
| Catalyst | Fe (6% w/w) |
| Temperature | 0°C → RT |
| Isolated Yield | 43% (5-bromo isomer) |
Esterification and Cyclization
The 5-bromo-2-methylbenzoic acid undergoes esterification with thionyl chloride (SOCl₂) in methanol to form methyl 5-bromo-2-methylbenzoate. Subsequent cyclization with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF)/methanol generates 6-bromo-2-methylisoindolin-1-one. The reaction proceeds via nucleophilic attack of ammonia on the ester carbonyl, followed by intramolecular cyclization (94% yield).
Mechanistic Insight:
The methyl group at position 2 directs bromination to position 5 via steric and electronic effects, while the ester moiety facilitates cyclization by stabilizing the transition state through resonance.
Palladium-Catalyzed Cyanation and Oxidation
Cyanation of 6-Bromo-2-methylisoindolin-1-one
The bromide at position 6 is replaced with a cyano group using zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) under microwave irradiation. This Ullmann-type coupling proceeds in dimethylformamide (DMF) at 120°C, yielding 2-methyl-3-oxoisoindoline-5-carbonitrile (78% yield).
Optimization Note:
Microwave irradiation reduces reaction time from 24 hours to 30 minutes compared to conventional heating.
Hydrolysis to Carboxylic Acid
The nitrile group is oxidized to a carboxylic acid using Oxone (2KHSO₅·KHSO₄·K₂SO₄) in DMF/water. The reaction involves initial hydration to an amide intermediate, followed by oxidation to the carboxylic acid (75% yield).
Analytical Validation:
-
¹H NMR (DMSO-d₆) : δ 4.44 (s, 2H, CH₂), 7.67 (d, J = 8.22 Hz, 1H), 8.71 (s, 1H), 12.84 (s, 1H, COOH).
Alternative Routes via Nitrophenylacetic Acid Cyclization
Cyclization of 5-Nitro-2-methylphenylacetic Acid
Refluxing 5-nitro-2-methylphenylacetic acid with formaldehyde in acetic acid induces cyclization to form 2-methyl-3-oxoisoindoline-5-nitro. Subsequent reduction of the nitro group with hydrogen gas (H₂/Pd-C) and oxidation with potassium permanganate (KMnO₄) yields the carboxylic acid derivative (56% overall yield).
Comparison with Method 1:
| Parameter | Bromination-Oxidation Route | Nitrophenylacetic Acid Route |
|---|---|---|
| Total Yield | 43% → 75% (overall 32%) | 56% |
| Step Count | 5 | 3 |
| Byproducts | Isomeric bromides | Nitro reduction intermediates |
Mechanistic and Computational Insights
Regioselectivity in Bromination
Density functional theory (DFT) calculations at the M06-2X-D3/6-311+G(d) level reveal that bromination at position 5 is favored due to decreased steric hindrance from the 2-methyl group and enhanced aromatic stabilization. The activation energy for 5-bromination is 8.2 kcal/mol lower than for 3-bromination.
Oxone Oxidation Pathway
The oxidation of 3-oxoisoindoline-5-carbaldehyde to the carboxylic acid proceeds via a radical mechanism. Electron paramagnetic resonance (EPR) studies confirm the generation of sulfate radicals (SO₄⁻- ) during Oxone activation, which abstract a hydrogen atom from the aldehyde to form a carboxyl radical, subsequently quenched by water.
Industrial-Scale Considerations
Solvent Selection
Waste Management
Bromide salts from the bromination step are recovered via ion-exchange resins, reducing environmental impact by 72% compared to precipitation methods.
Emerging Methodologies
Photocatalytic Late-Stage Functionalization
Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) to directly convert 2-methylisoindolin-1-one to the 5-carboxylic acid derivative under blue LED light. This method avoids pre-functionalization steps but currently achieves only 41% yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization:
2-Methyl-3-oxoisoindoline-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it a versatile building block in organic synthesis.
Case Study: Isoindolinone Formation
A study demonstrated the formation of isoindolinones through the direct intramolecular displacement reactions involving 2-methyl-3-oxoisoindoline derivatives. The reaction conditions were optimized to yield significant amounts of isoindolinone products, showcasing the compound's utility in synthesizing nitrogen-containing heterocycles .
Medicinal Chemistry
Biological Activity:
Research indicates that derivatives of this compound exhibit promising biological activities, including anti-inflammatory and anticancer properties. The structural features of this compound facilitate interactions with biological targets, making it a candidate for drug development.
Case Study: Aggrecanase Inhibition
In a study focused on developing selective aggrecanase inhibitors, derivatives of isoindoline compounds were synthesized and evaluated for their inhibitory activity against aggrecanases. One compound demonstrated an IC50 value of 2.9 nM, indicating strong inhibitory potential . This highlights the relevance of 2-methyl-3-oxoisoindoline derivatives in therapeutic applications.
Development of PROTACs
Proteolysis Targeting Chimeras (PROTACs):
Recent advancements have explored the use of 2-methyl-3-oxoisoindoline derivatives in the design of PROTACs, which are innovative therapeutic agents that target specific proteins for degradation. The incorporation of this compound into PROTAC scaffolds has shown potential for enhancing the selectivity and efficacy of targeted protein degradation strategies .
Catalytic Applications
Transition Metal-Catalyzed Reactions:
The compound has been utilized in transition metal-catalyzed reactions, which enable the formation of new carbon-carbon bonds and functional groups under mild conditions. This application is particularly valuable for synthesizing complex molecules from simpler precursors .
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-methyl-3-oxoisoindoline-5-carboxylic acid, differing in substituent positions, functional groups, or ring systems:
Physicochemical Properties
- Melting Points :
- Solubility: The carboxylic acid group in all compounds improves aqueous solubility compared to non-polar analogues. The methyl group in the target compound may slightly reduce polarity .
Biological Activity
2-Methyl-3-oxoisoindoline-5-carboxylic acid is a compound belonging to the isoindoline family, characterized by its unique bicyclic structure that includes both aromatic and non-aromatic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a precursor for various derivatives.
Chemical Structure and Properties
- Molecular Formula : C10H9NO3
- Molecular Weight : Approximately 191.18 g/mol
- Structural Features : The presence of a carboxylic acid group at the 5-position and a keto group at the 3-position enhances its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against a range of pathogens, indicating potential use in treating infections.
- Neuroprotective Effects :
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing various starting materials such as isocyanides and aromatic aldehydes.
- Cyclization Techniques : Employing Lewis acids to facilitate cyclization reactions that yield the isoindoline structure.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Research Findings
- Anticancer Studies :
- Mechanistic Insights :
- Pharmacological Potential :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-3-oxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A three-step synthesis is commonly employed, starting with methyl 2-oxoindoline-5-carboxylate. Thionyl chloride in methanol (71% yield) is used for esterification, followed by amidation in DMF to avoid dimethylamide side products . Optimization involves monitoring reaction time, temperature (e.g., 0–25°C for sensitive intermediates), and solvent purity. For reproducibility, ensure strict stoichiometric control and inert atmosphere to prevent oxidation.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify aromatic proton environments and carbonyl groups (δ ~170–180 ppm for carboxylic acid).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₁H₉NO₃).
- Melting Point : Compare with literature values (e.g., analogs like 5-Methoxy-2-methyl-3-indoleacetic acid melt at 161–163°C ).
Q. What storage conditions are recommended for maintaining the stability of this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Pre-dry storage vials to minimize moisture uptake. Stability tests via periodic HPLC analysis are advised, especially for long-term studies .
Advanced Research Questions
Q. How can solvent selection impact the formation of side products during the synthesis of this compound derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) minimize side reactions like ester hydrolysis, while protic solvents (MeOH) may promote undesired solvolysis. For example, DMF suppresses dimethylamide formation during amidation steps . Solvent screening (e.g., DMSO vs. THF) with kinetic monitoring (TLC/GC-MS) is critical for identifying optimal conditions.
Q. What strategies are effective in resolving contradictory spectral data when characterizing novel analogs of this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., DEPT-135 for quaternary carbons), IR (carbonyl stretches), and X-ray crystallography (if crystalline).
- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected peaks.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. How should researchers design experiments to address low yields in the final amidation step of this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) for efficiency.
- Temperature Gradients : Explore microwave-assisted synthesis (e.g., 50–120°C) to accelerate kinetics.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted esters) and adjust stoichiometry .
Q. What statistical approaches are recommended for analyzing bioactivity data of derivatives in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronic effects (Hammett σ values) with IC₅₀/EC₅₀ data.
- Cluster Analysis : Group derivatives by functional moieties (e.g., methoxy vs. methyl groups) to identify trends.
- Error Propagation : Apply Student’s t-test or ANOVA to validate significance (p < 0.05) .
Data Integrity & Reproducibility
Q. How can researchers reconcile discrepancies in reported melting points or spectral data across literature sources?
- Methodological Answer :
- Source Evaluation : Prioritize peer-reviewed journals over technical reports.
- Purity Verification : Replicate synthesis using cited methods and compare analytical data.
- Environmental Controls : Document humidity/temperature during measurements, as hygroscopic compounds may show variability .
Q. What protocols ensure compliance with open-data standards while handling proprietary intermediates in collaborative research?
- Methodological Answer :
- Data Anonymization : Share structural descriptors (e.g., SMILES) without disclosing proprietary substituents.
- FAIR Principles : Use repositories like Zenodo to publish spectra/conditions with DOI links, ensuring Findability and Accessibility .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
Table 2 : Common Analytical Benchmarks
| Technique | Target Data | Reference Compound |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, Ar-H), δ 12.1 (s, 1H, COOH) | 5-Methoxyisophthalic acid |
| HPLC (C18, 254 nm) | Retention time = 6.8 min | Ethyl 5-methoxyindole-2-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
